molecular formula C10H10ClIN4O B14788768 5-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-d]pyrimidine

5-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-d]pyrimidine

Cat. No.: B14788768
M. Wt: 364.57 g/mol
InChI Key: DHCQPBRTBLVACZ-UHFFFAOYSA-N
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Description

5-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-d]pyrimidine: is a heterocyclic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-d]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[4,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Tetrahydropyran-2-yl Group: This step involves the attachment of the tetrahydropyran-2-yl moiety to the pyrazolo[4,3-d]pyrimidine core.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can introduce different functional groups .

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology:

Medicine:

Industry:

    Material Science:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 5-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-d]pyrimidine is unique due to its specific halogenation pattern and the presence of the tetrahydropyran-2-yl group. These structural features may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C10H10ClIN4O

Molecular Weight

364.57 g/mol

IUPAC Name

5-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C10H10ClIN4O/c11-10-13-5-6-8(14-10)9(12)15-16(6)7-3-1-2-4-17-7/h5,7H,1-4H2

InChI Key

DHCQPBRTBLVACZ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CN=C(N=C3C(=N2)I)Cl

Origin of Product

United States

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